(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate

Immuno-oncology Synergy Screening Checkpoint Inhibitor Combination

Choose (E)-Methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate for its defined (E)-configuration, which provides stereochemical control absent in generic hydrazone analogs. The methyl carbazate terminus uniquely enables cyclocondensation to N-carbamate pyrazoles, a pathway inaccessible to acylhydrazones. Its 3-aminophenyl group offers orthogonal reactivity for chiral ligand synthesis. With a sub-toxic IC50 of 8 μM and 2-year stability at -20°C, this building block is ideal for immuno-oncology combination studies and multi-year drug formulation optimization. Procure ≥98% purity for reproducible synthetic outcomes.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 356102-37-9
Cat. No. B3131556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate
CAS356102-37-9
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)OC)C1=CC(=CC=C1)N
InChIInChI=1S/C10H13N3O2/c1-7(12-13-10(14)15-2)8-4-3-5-9(11)6-8/h3-6H,11H2,1-2H3,(H,13,14)/b12-7+
InChIKeyQEGHHRIFYVTRME-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate (CAS 356102-37-9): Core Properties & Class Context for Scientific Procurement


(E)-Methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate (CAS 356102-37-9) is a hydrazinecarboxylate Schiff base featuring a conjugated imine and carbamate functional group, with a molecular formula of C10H13N3O2 and a predicted density of 1.19±0.1 g/cm³ . The compound exists in a defined (E)-configuration, providing stereochemical stability that distinguishes it from many hydrazone analogs commonly sourced for medicinal chemistry and agrochemical intermediate applications [1]. Its structure integrates a reactive 3-aminophenyl moiety and a methyl carbazate group, making it a versatile building block for heterocyclic synthesis, particularly pyrazole derivatives .

Procurement Risk Alert: Why In-Class Hydrazone Analogs Cannot Substitute for CAS 356102-37-9


Generic substitution with closely related hydrazones or hydrazides (e.g., N'-[(1E)-1-(3-aminophenyl)ethylidene]benzohydrazide or isonicotinohydrazide analogs) introduces critical variability in reactivity and downstream synthetic outcomes . The target compound's unique methyl carbazate terminus enables distinct cyclocondensation pathways essential for pyrazole formation, which are inaccessible to simple acylhydrazones [1]. Furthermore, the (E)-configuration of the ethylidene group directly impacts stereochemical outcomes in subsequent reactions, a parameter that is uncontrolled in many commercially available analogs [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable advantages in specific research contexts.

Quantitative Differentiation Evidence for Methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate (CAS 356102-37-9)


Differentiated Synergistic IC50 in Combination Immunotherapy Models

Preclinical combination studies indicate that CAS 356102-37-9 exhibits synergistic effects when co-administered with immune checkpoint inhibitors at sub-toxic concentrations, with a reported IC50 of 8 μM in relevant cellular assays [1]. In contrast, the analogous acylhydrazone N'-[(1E)-1-(3-aminophenyl)ethylidene]isonicotinohydrazide shows primarily standalone activity without synergistic profile data [2], highlighting the target compound's unique suitability for combination therapy research.

Immuno-oncology Synergy Screening Checkpoint Inhibitor Combination

Unique Carbazate Motif Enabling Pyrazole-Directed Cyclocondensation

The methyl hydrazinecarboxylate terminus of CAS 356102-37-9 is critical for chemoselective cyclocondensation reactions leading to functionalized pyrazoles, a transformation widely exploited in medicinal chemistry . In direct comparison, the corresponding hydrazide analog (e.g., benzohydrazide-derived hydrazone) undergoes different reaction pathways (hydrazide coupling vs. carbazate cyclization), leading to distinct heterocyclic scaffolds . This functional group difference results in exclusive formation of N-carbamate pyrazoles versus N-acyl pyrazoles, a distinction critical for downstream biological activity.

Heterocyclic Synthesis Pyrazole Chemistry Building Block Utility

Stereochemical Definition: (E)-Configuration Secured for Asymmetric Applications

CAS 356102-37-9 is specified as the pure (E)-isomer, with its geometry confirmed by IUPAC name N'-[(1E)-1-(3-aminophenyl)ethylidene]methoxycarbohydrazide . This stands in contrast to many commercially available hydrazone analogs, such as (Z)-N'-(1-(3-aminophenyl)ethylidene)-2-hydroxybenzohydrazide (CAS 302604-66-6), which exist as the (Z)-isomer . The defined (E)-geometry provides predictable stereochemical outcomes in subsequent transformations, a critical parameter for applications requiring enantiomeric or diastereomeric control.

Stereochemistry Asymmetric Synthesis Chiral Building Block

Differentiated Physicochemical Stability Profile for Long-Term Storage

CAS 356102-37-9 demonstrates stability under recommended storage conditions of -4°C for 1-2 weeks and -20°C for 1-2 years [1]. In contrast, the related hydrazinecarboxylate methyl 2-hydrazinecarboxylate (a metabolite of metronidazole) requires stringent handling due to its higher reactivity and potential for rapid degradation at ambient temperatures . This quantified stability advantage facilitates procurement, storage logistics, and experimental planning for multi-week synthesis campaigns.

Compound Stability Storage Conditions Formulation Development

Functional Group Orthogonality: 3-Aminophenyl Handle for Downstream Diversification

The 3-aminophenyl substituent of CAS 356102-37-9 provides a unique, chemoselective handle for further functionalization (e.g., amide coupling, diazotization, or reductive amination), orthogonal to the hydrazone/carbazate core [1]. In contrast, the 4-aminophenyl analog tert-butyl 1-(4-aminophenyl)hydrazinecarboxylate (CAS 166974-96-5) positions the amine para, altering the electronic and steric profile of the aromatic ring, which can significantly affect reactivity and biological target engagement . This meta-substitution pattern enables distinct vectorial diversity in library synthesis.

Chemical Biology Bioconjugation Library Synthesis

Quantified Purity Specification Enabling Reproducible Biological Data

Commercially available CAS 356102-37-9 is specified at 98% purity by supplier Leyan.com . This contrasts with many in-class hydrazone analogs, which are often offered at lower purity grades (e.g., 95% or unspecified technical grade), introducing potential confounding factors in biological assays . Defined high purity is essential for generating reproducible dose-response data and minimizing off-target effects in cellular studies.

Quality Control Biological Assay Reproducibility Procurement Specifications

High-Impact Application Scenarios for Methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate (CAS 356102-37-9)


Immuno-Oncology Combination Therapy Screening

Based on the reported synergistic IC50 of 8 μM with checkpoint inhibitors [1], CAS 356102-37-9 is the preferred starting point for medicinal chemistry teams developing small-molecule immuno-oncology combinations. Its sub-toxic potency window allows for dose-ranging studies that are not feasible with cytotoxic-only hydrazone analogs lacking synergy data .

Stereodefined Pyrazole Library Synthesis

The (E)-configured methyl carbazate group uniquely enables cyclocondensation to N-carbamate pyrazoles [1], a scaffold inaccessible from (Z)-hydrazide or hydrazone analogs . This makes CAS 356102-37-9 the essential building block for constructing focused pyrazole libraries with defined stereochemistry.

Asymmetric Catalysis and Chiral Ligand Precursor Research

The defined (E)-geometry and the orthogonally reactive 3-aminophenyl group [1] position this compound as a superior precursor for chiral ligand synthesis compared to (Z)-isomers or 4-aminophenyl analogs , where configurational ambiguity or altered substitution patterns could compromise enantioselectivity outcomes.

Long-Term Biorelevant Stability Studies for Drug Formulation

With a documented storage stability of up to 2 years at -20°C [1], this compound reduces procurement frequency and ensures batch-to-batch consistency for multi-year drug formulation optimization studies, a clear logistical advantage over more labile hydrazinecarboxylates .

Quote Request

Request a Quote for (E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.